Thymonin

Vue d'ensemble

Description

Thymonin is a hormone secreted by the thymus gland, which plays an important role in immune function1. It stimulates the maturation of T cells, which are derivatives of white blood cells that circulate our system1.

Synthesis Analysis

Thymalfasin, a peptide drug related to thymonin, is widely used for the treatment of various diseases including hepatitis, sepsis, cancer, and immunodeficiency2. A study has shown that liquid chromatography-high-resolution mass spectrometry (LC-hrMS) methods have been established to comprehensively characterize and quantify thymalfasin-related impurities2.

Molecular Structure Analysis

The molecular structure of thymogen, an immunoactive dipeptide related to thymonin, was investigated using molecular mechanics followed by DFT calculations and molecular docking3. The optimized structure of the thymogen molecule calculated at the DFT/B3LYP/6-31+G (d, p) level has an extended backbone3.

Chemical Reactions Analysis

Thymosin β4, a peptide related to thymonin, plays a pivotal role in several physiological and pathological processes in the body, including increasing angiogenesis and proliferation and inhibiting apoptosis and inflammation4.

Physical And Chemical Properties Analysis

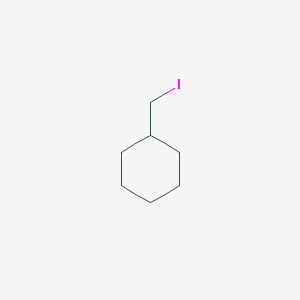

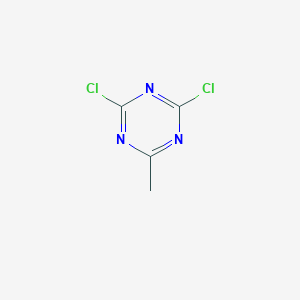

Thymonin is a trimethoxyflavone that is flavone substituted by methoxy groups at positions 7, 8 and 3’ and hydroxy groups at positions 5, 6 and 4’6.

Applications De Recherche Scientifique

Auxin and Plant Growth

Research on plant hormones like auxin provides insights into the roles of compounds like thymonin in controlling plant growth and development. Key insights from genetic and molecular studies have revitalized the field of plant physiology, highlighting the complex interactions and control mechanisms involving plant hormones (Teale, Paponov, & Palme, 2006).

Thymonin in Thymus Vulgaris

Thymonin has been identified in Thymus vulgaris, where its structure was determined through spectroscopic methods. This discovery contributes to the understanding of the chemical makeup of plants in the genus Thymus (Broucke, Dommisse, Esmans, & Lemli, 1982).

Thymonin in Salvia Thymoides

Investigations into Salvia thymoides have revealed compounds like thymonin, highlighting its presence and potential roles in the plant. The structural and chemical characterization of such compounds enhances our understanding of plant biochemistry (Maldonado & Ortega, 1997).

Thymosins in Health and Disease

Thymosins, a family of biologically active molecules with hormone-like properties, have been studied for their roles in immunity, cancer, wound healing, and other clinical areas. The research on thymosins provides valuable insights into the biological and therapeutic potential of hormone-like substances (Goldstein & Garaci, 2012).

Methylated Flavones in the Lamiaceae

The distribution of thymonin and related compounds in the Lamiaceae family provides a chemotaxonomic perspective, showing the biochemical diversity and potential roles of these compounds in different plant species (Tomás-Barberán, Husain, & Gil, 1988).

Thymosins: Chemistry and Biological Properties

The history and development of thymosins, including their multiple actions in immune, endocrine, and nervous systems, underscore their significant physiological properties and clinical potential in various health conditions (Goldstein & Badamchian, 2004).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

5,6-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-7,8-dimethoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O8/c1-23-12-6-8(4-5-9(12)19)11-7-10(20)13-14(21)15(22)17(24-2)18(25-3)16(13)26-11/h4-7,19,21-22H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAIRXMVFPKLWSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331895 | |

| Record name | Thymonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Majoranin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037334 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Thymonin | |

CAS RN |

76844-67-2 | |

| Record name | Mucroflavone B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76844-67-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Majoranin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037334 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

225 - 226 °C | |

| Record name | Majoranin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037334 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.